

PF-06840003: A Technical Guide to a Potent and Selective IDO1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06840003, also known as EOS200271, is a potent, selective, and orally bioavailable small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the tryptophan catabolism pathway, and its upregulation in the tumor microenvironment is a significant mechanism of immune evasion. By inhibiting IDO1, **PF-06840003** restores T-cell function and enhances anti-tumor immunity. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for **PF-06840003**, intended to support further research and development.

Chemical Structure and Properties

PF-06840003 is a racemic mixture, with its activity primarily attributed to the PF-06840002 enantiomer. It is a highly efficient compound that demonstrates tight packing within the IDO1 enzyme.

Chemical Identifiers



Property	Value
IUPAC Name	3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
SMILES	O=C(C(C1=CNC2=C1C=C(F)C=C2)C3)NC3=O[1]
Formula	C12H9FN2O2[1]
Molecular Weight	232.21 g/mol [1]
CAS Number	198474-05-4[1]

Physicochemical Properties

Property	Value
Appearance	Light yellow to yellow solid[1]
Solubility	Soluble in DMSO (≥ 100 mg/mL)[1]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 2 years[1]

Mechanism of Action and Signaling Pathway

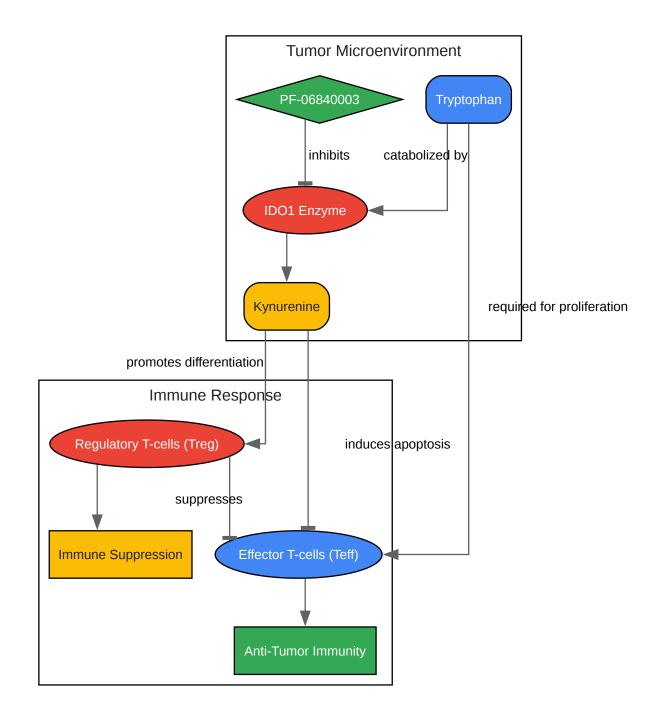
PF-06840003 is a highly selective inhibitor of the IDO1 enzyme. IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine.

This has two primary immunosuppressive effects:

- Tryptophan Depletion: T-effector cells are highly sensitive to tryptophan levels. Depletion of this amino acid arrests their proliferation and induces anergy (a state of nonresponsiveness).
- Kynurenine Accumulation: Kynurenine and its downstream metabolites actively promote the differentiation of regulatory T-cells (Tregs) and induce apoptosis of effector T-cells, further suppressing the anti-tumor immune response.



By inhibiting IDO1, **PF-06840003** blocks the conversion of tryptophan to kynurenine, thereby reversing these immunosuppressive effects. This leads to the restoration of effector T-cell function and a reduction in the number and activity of Tregs within the tumor microenvironment.



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Diagram 1: The IDO1 signaling pathway and the mechanism of action of **PF-06840003**.



Pharmacological Properties Pharmacodynamics

PF-06840003 demonstrates potent and selective inhibition of IDO1 across multiple species.

Parameter	Species	Value (IC50)
IDO1 Inhibition	Human	0.41 μΜ
Dog	0.59 μΜ	
Mouse	1.5 μΜ	_
TDO2 Inhibition	Human	140 μM

In vivo, **PF-06840003** has been shown to reduce intratumoral kynurenine levels by over 80% in mice.[2] This leads to the inhibition of tumor growth, both as a monotherapy and in combination with immune checkpoint inhibitors.[2]

Pharmacokinetics

PF-06840003 exhibits favorable pharmacokinetic properties, including oral bioavailability and a predicted long half-life in humans.

Species	Oral Bioavailability	Predicted Half-life (t ₁ / ₂)
Mouse	59%	16-19 hours
Rat	94%	16-19 hours
Dog	19%	-
Human	-	16-19 hours[2]

Experimental Protocols

The following protocols are provided as a guide for the in vitro and in vivo evaluation of **PF-06840003**.



In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)

This assay measures the ability of **PF-06840003** to inhibit IFNy-induced IDO1 activity in HeLa cells by quantifying kynurenine production.

Materials:

- HeLa cells
- DMEM with 10% FBS
- Recombinant human IFNy
- PF-06840003
- Trichloroacetic acid (TCA)
- 4-(Dimethylamino)benzaldehyde (DMAB) in acetic acid
- 96-well plates

Procedure:

- Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
- Induce IDO1 expression by treating the cells with IFNy (e.g., 100 ng/mL) for 24-48 hours.
- Add serial dilutions of PF-06840003 to the wells and incubate for the desired time (e.g., 24 hours).
- To measure kynurenine, transfer a portion of the cell culture supernatant to a new plate.
- Precipitate proteins by adding TCA to the supernatant.
- Centrifuge the plate to pellet the precipitated proteins.
- Transfer the clear supernatant to another 96-well plate.

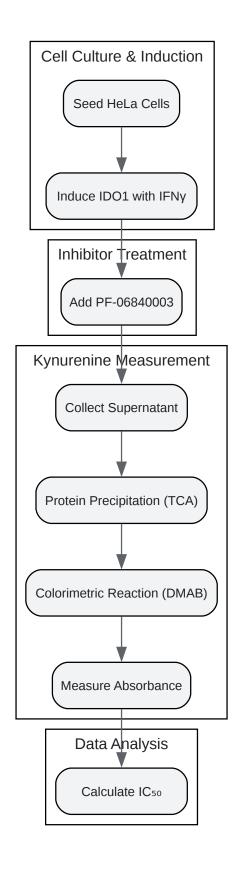
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- Add DMAB reagent to each well. This reagent reacts with kynurenine to produce a colored product.
- Measure the absorbance at 492 nm using a plate reader.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of PF-06840003.





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Diagram 2: Workflow for the in vitro IDO1 inhibition assay.



In Vivo Pharmacodynamic Assay (Syngeneic Mouse Model)

This protocol describes the assessment of **PF-06840003**'s ability to reduce kynurenine levels in the plasma and tumor of a syngeneic mouse model.

Materials:

- Syngeneic tumor cells (e.g., CT26 colon carcinoma)
- BALB/c mice
- PF-06840003 formulation for oral gavage
- Anesthesia
- Blood collection supplies (e.g., heparinized tubes)
- Tissue homogenization equipment
- LC-MS/MS system for kynurenine and tryptophan analysis

Procedure:

- Implant tumor cells subcutaneously into the flank of BALB/c mice.
- Allow tumors to establish to a palpable size.
- Administer PF-06840003 orally at the desired dose and schedule.
- At selected time points after dosing, collect blood samples via a suitable method (e.g., retroorbital bleed) into heparinized tubes.
- Centrifuge the blood to separate the plasma.
- At the end of the study, euthanize the mice and excise the tumors.
- Homogenize the tumor tissue in an appropriate buffer.

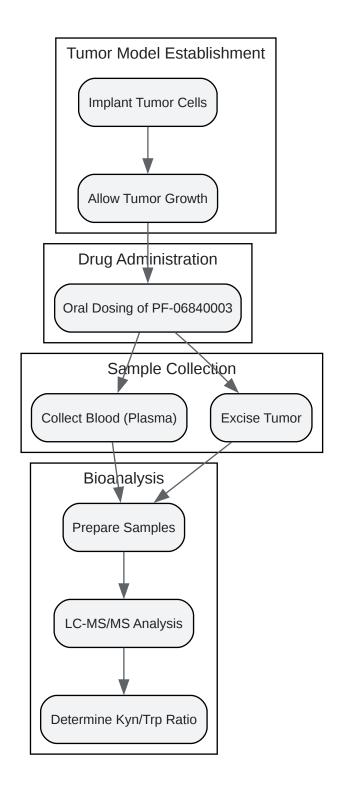






- Prepare plasma and tumor homogenate samples for LC-MS/MS analysis. This typically involves protein precipitation followed by centrifugation.
- Analyze the samples for tryptophan and kynurenine concentrations using a validated LC-MS/MS method.
- Calculate the kynurenine/tryptophan ratio as a measure of IDO1 activity.





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